6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidinedione derivative characterized by a cyclohexyl group at position 6 and an ethyl group at position 2. This compound shares structural similarities with uracil derivatives but is distinguished by its alkyl substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
6-cyclohexyl-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-14-11(15)8-10(13-12(14)16)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGQWKHCPANDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diaminoalkanes with Cyano or Thioamide Precursors
One of the primary synthetic routes to tetrahydropyrimidine derivatives, including 6-cyclohexyl substituted analogs, involves the cyclocondensation of diaminoalkanes with cyano or thioamide compounds under reflux or solvent-free conditions.
Method Overview : A suspension or solution of a cyano/thioamide precursor (e.g., (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide) is reacted with diaminoalkanes in ethanol under reflux for 16–22 hours or stirred at room temperature under solvent-free conditions for several days to afford cyclic tetrahydropyrimidine products.
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Condition Type Reagents Ratio Solvent Temperature Time Yield Condition A 1:2 (thioamide:diaminoalkane) Absolute ethanol Reflux (~78°C) 16–22 hours Higher yields Condition B 1:3 None (solvent-free) Room temperature 3 days Moderate yields Mechanism : The diaminoalkane reacts with the cyano/thioamide to form cyclic 1,3-diamine tetrahydropyrimidine derivatives via nucleophilic attack and ring closure.
This method is adaptable to various diaminoalkanes, allowing the introduction of cyclohexyl groups at the 6-position when cyclohexyl-substituted diamines or related precursors are employed.
One-Pot Three-Component Condensation Using Cyclohexyl Isocyanide
A more recent and environmentally benign approach is the one-pot three-component reaction involving:
- Phenylglyoxal monohydrate (or related glyoxals),
- 1,3-dimethylbarbituric acid (or related pyrimidine-2,4-diones),
Cyclohexyl isocyanide.
Method Description : This tandem condensation proceeds regioselectively to afford 5-aroyl-6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-diones, which are structurally related to tetrahydropyrimidine-2,4-diones.
Reaction Optimization : The reaction tolerates various arylglyoxals and alkyl isocyanides, with cyclohexyl isocyanide providing slightly better yields than tert-butyl isocyanide.
| Parameter | Observation |
|---|---|
| Solvent | Typically ethanol or solvent-free |
| Temperature | Room temperature to mild heating |
| Reaction Time | Variable, optimized for best yield |
| Yield | Good to excellent (exact % varies) |
| Advantages | Green, efficient, one-pot process |
This method highlights the utility of cyclohexyl isocyanide as a key reagent for introducing the cyclohexyl moiety at the 6-position of the pyrimidine ring.
Alkylation of 2,4(1H,3H)-Pyrimidinediones with Alkyl Halides
Another classical approach to obtain 3-ethyl-substituted tetrahydropyrimidine-2,4-diones involves alkylation of the nitrogen atoms on the pyrimidinedione ring.
General Procedure : The 2,4(1H,3H)-pyrimidinedione core is reacted with ethyl bromide or ethyl tosylate in the presence of a base such as sodium bicarbonate and a catalytic amount of lithium iodide in a polar aprotic solvent like dimethylformamide (DMF).
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Reagents Conditions Outcome 2,4-pyrimidinedione derivative NaHCO3, LiI, DMF 50–80°C, 15 h Alkylating agent (e.g., ethyl bromide) Stoichiometric excess N-ethylated pyrimidinedione Purification : The product is isolated by extraction and purified via silica gel chromatography.
Yields : High yields (~90%) are reported for such alkylations.
This method is suitable for introducing the ethyl group at the 3-position nitrogen of the tetrahydropyrimidine ring, complementing other methods that introduce the cyclohexyl group at the 6-position.
Summary Table of Preparation Methods
| Method No. | Synthetic Route | Key Reagents | Conditions | Product Focus | Yield & Notes |
|---|---|---|---|---|---|
| 1 | Cyclocondensation of diaminoalkanes & thioamides | (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide, diaminoalkanes | Reflux in ethanol or solvent-free, RT | 6-cyclohexyl-3-ethyl tetrahydropyrimidines | Higher yield under reflux; 16–22 h |
| 2 | One-pot three-component condensation | Phenylglyoxal monohydrate, 1,3-dimethylbarbituric acid, cyclohexyl isocyanide | Mild heating or RT, one-pot | 6-(Cyclohexylamino) pyrimidinediones | Good to excellent; green synthesis |
| 3 | N-Alkylation of 2,4-pyrimidinediones | 2,4-pyrimidinedione, ethyl bromide, NaHCO3, LiI | DMF, 50–80°C, 15 h | 3-Ethyl substituted pyrimidinediones | High yield (~90%) |
| 4 | Carbamate + 2-hydroxycarboxylic acid ester | Carbamate with cyclohexyl substituent, 2-hydroxycarboxylic acid ester | 80–250°C, catalyst optional | Oxazolidine-2,4-diones (related compounds) | Good yield, high purity |
Research Findings and Notes
Reaction Efficiency : Cyclocondensation under reflux (Condition A) generally yields higher product amounts in shorter times compared to solvent-free room temperature methods.
Green Chemistry Aspect : The one-pot three-component reaction using cyclohexyl isocyanide is environmentally friendly and operationally simple, offering a regioselective approach to functionalized pyrimidinediones.
Substitution Specificity : Alkylation methods allow precise introduction of ethyl groups at the nitrogen positions, critical for the 3-ethyl substitution.
Purification and Characterization : Products are commonly purified by silica gel chromatography and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Adaptability : The synthetic routes are adaptable to various substituents, allowing structural diversification of the tetrahydropyrimidine scaffold for pharmaceutical exploration.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce alkyl or acyl groups at the nitrogen atoms.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown potential in inhibiting tumor growth in various cancer cell lines. For instance:
- Case Study : A study demonstrated that similar compounds inhibited the proliferation of human leukemia cells (K562) and murine leukemia cells (L1210), suggesting a potential pathway for therapeutic development against leukemia .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that tetrahydropyrimidine derivatives can effectively combat various bacterial strains:
- Case Study : A derivative demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibacterial agents .
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties associated with tetrahydropyrimidines. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases:
- Case Study : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis .
Applications in Drug Development
The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties:
- Lead Compound in Drug Design : Its scaffold can serve as a lead compound for designing novel drugs targeting specific pathways in cancer or infectious diseases.
- Formulation in Combination Therapies : It can be explored in combination with other therapeutic agents to enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of tetrahydropyrimidinediones are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydropyrimidinedione Derivatives
*Calculated using atomic masses: C (12.01), H (1.01), N (14.01), O (16.00).
Key Observations:
Substituent Bulk and Lipophilicity: The cyclohexyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl in bromacil or chloro in 6-chloro-3-methyluracil). This may improve membrane permeability but reduce aqueous solubility .
Biological Activity: Bromacil’s herbicidal activity is attributed to its sec-butyl and methyl groups, which disrupt plant electron transport chains . The target compound’s cyclohexyl-ethyl combination may offer similar or novel bioactivity.
Synthetic Accessibility :
- Alkylation methods (e.g., using dimethyl/diethyl carbonates under microwave irradiation) are effective for introducing ethyl and cyclohexyl groups, as seen in quinazolinedione derivatives .
- 6-Chloro-3-methyluracil is synthesized via halogenation, serving as a precursor for further functionalization .
Physicochemical and Pharmacokinetic Insights
- Polar Surface Area (PSA) : Compounds with bulkier substituents (e.g., cyclohexyl) exhibit lower PSA, favoring blood-brain barrier penetration.
- Melting Points : Bromacil’s methyl and sec-butyl groups contribute to a crystalline structure with a higher melting point (≈220°C), whereas cyclohexyl derivatives may display lower melting points due to increased flexibility .
Commercial and Research Relevance
- Herbicidal Potential: The structural similarity to bromacil suggests the target compound could be optimized for weed control .
- Drug Development : The 3-chlorophenylpiperazinyl analog highlights the scaffold’s versatility in medicinal chemistry, particularly for GPCR-targeted therapies .
Biological Activity
6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of cyclohexyl and ethyl derivatives with appropriate dicarbonyl compounds. The reaction conditions can be optimized to yield high purity and yield of the product.
Anticancer Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer activities. For example, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerase II activity, which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
- Cell Cycle Arrest : Some studies have demonstrated that these compounds induce cell cycle arrest at the G2/M phase in various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H21N2O3 |
| Molecular Weight | 289.1552 |
| Anticancer IC50 (MCF-7) | 25 µM |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
Q & A
Q. What are the common synthetic routes for 6-cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as cyclocondensation of urea derivatives with β-keto esters or ketones under acidic conditions. For example, similar tetrahydropyrimidine-diones are synthesized via Biginelli-like reactions using cyclohexylcarboxamide intermediates and ethyl acetoacetate, with catalysis by hydrochloric acid or p-toluenesulfonic acid . Optimization strategies include:
- Temperature control : Maintaining 80–100°C to enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of cyclohexyl derivatives.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >90% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm cyclohexyl and ethyl substituents, with characteristic shifts for the tetrahydropyrimidine-dione core (e.g., carbonyl peaks at 165–170 ppm in C NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragmentation patterns to validate the backbone .
- X-ray crystallography : Resolves stereochemical ambiguities; analogous compounds show planar pyrimidine rings with chair conformations in cyclohexyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
SAR frameworks for tetrahydropyrimidine-diones often focus on:
- Substituent variation : Systematic replacement of the cyclohexyl or ethyl groups with bioisosteres (e.g., aryl, heteroaryl) to assess impacts on receptor binding .
- Functional group addition : Introducing electron-withdrawing groups (e.g., fluoro, nitro) to modulate electronic properties and enhance metabolic stability .
- In silico modeling : Molecular docking against targets like kinases or GPCRs predicts binding affinities, guiding synthetic prioritization .
Q. What experimental approaches resolve contradictions in reported biological activities of tetrahydropyrimidine-dione derivatives?
Discrepancies in bioactivity data (e.g., varying IC values) require:
- Standardized assays : Re-evaluating activities under consistent conditions (e.g., cell lines, incubation times). For instance, conflicting cytotoxicity results may arise from differences in ATP-based vs. resazurin assays .
- Metabolic stability testing : Assessing cytochrome P450 interactions to rule out false negatives/positives due to rapid degradation .
- Orthogonal validation : Cross-verifying results using techniques like surface plasmon resonance (SPR) for binding kinetics or CRISPR knockouts to confirm target specificity .
Q. How can regioselectivity challenges in modifying the tetrahydropyrimidine-dione scaffold be addressed?
Regioselective functionalization at the 3-ethyl or 6-cyclohexyl positions is achieved via:
- Protecting group strategies : Temporary protection of the dione moiety with trimethylsilyl groups enables selective alkylation/acylation at the N3 position .
- Metal-catalyzed cross-coupling : Palladium-mediated Suzuki or Buchwald-Hartwig reactions modify the cyclohexyl ring without disrupting the pyrimidine core .
Methodological Considerations
- Data Reproducibility : Document solvent purity, catalyst lot numbers, and humidity levels during synthesis, as these factors significantly impact yields .
- Contradiction Mitigation : Use orthogonal analytical techniques (e.g., HPLC coupled with NMR) to confirm compound identity in bioactivity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
